molecular formula C32H43N5O8 B12377569 MeOSuc-Ala-Ala-Pro-Val-MNA

MeOSuc-Ala-Ala-Pro-Val-MNA

Cat. No.: B12377569
M. Wt: 625.7 g/mol
InChI Key: SQHNENFAYWRAIM-BRWWKBNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MeOSuc-Ala-Ala-Pro-Val-MNA, also known as N-Methoxysuccinyl-Ala-Ala-Pro-Val-4-methoxy-2-naphthylamide, is a synthetic peptide substrate commonly used in biochemical research. This compound is particularly known for its role as a fluorogenic substrate for elastase enzymes, which are serine proteases involved in the breakdown of proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MeOSuc-Ala-Ala-Pro-Val-MNA involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the methoxysuccinyl group is introduced to enhance solubility and stability .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized for storage .

Chemical Reactions Analysis

Types of Reactions

MeOSuc-Ala-Ala-Pro-Val-MNA primarily undergoes hydrolysis reactions catalyzed by elastase enzymes. The hydrolysis of the peptide bond releases 4-methoxy-2-naphthylamine, which can be detected fluorometrically .

Common Reagents and Conditions

The hydrolysis reaction typically occurs in buffered aqueous solutions at physiological pH (around 7.4). Common reagents include elastase enzymes from various sources, such as human leukocyte elastase and porcine pancreatic elastase .

Major Products Formed

The major product formed from the hydrolysis of this compound is 4-methoxy-2-naphthylamine, which exhibits fluorescence and can be quantitatively measured .

Mechanism of Action

MeOSuc-Ala-Ala-Pro-Val-MNA exerts its effects by serving as a substrate for elastase enzymes. The enzyme binds to the peptide and catalyzes the hydrolysis of the peptide bond, releasing 4-methoxy-2-naphthylamine. This reaction is highly specific to elastase enzymes and does not occur with other proteases such as cathepsin G . The fluorescence of the released product allows for the quantitative measurement of elastase activity .

Comparison with Similar Compounds

MeOSuc-Ala-Ala-Pro-Val-MNA is unique due to its high specificity and sensitivity as an elastase substrate. Similar compounds include:

Compared to these compounds, this compound offers the advantage of fluorometric detection, which is more sensitive and allows for real-time monitoring of enzyme activity .

Properties

Molecular Formula

C32H43N5O8

Molecular Weight

625.7 g/mol

IUPAC Name

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate

InChI

InChI=1S/C32H43N5O8/c1-18(2)28(31(42)35-22-16-21-10-7-8-11-23(21)25(17-22)44-5)36-30(41)24-12-9-15-37(24)32(43)20(4)34-29(40)19(3)33-26(38)13-14-27(39)45-6/h7-8,10-11,16-20,24,28H,9,12-15H2,1-6H3,(H,33,38)(H,34,40)(H,35,42)(H,36,41)/t19-,20-,24-,28-/m0/s1

InChI Key

SQHNENFAYWRAIM-BRWWKBNHSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)CCC(=O)OC

Canonical SMILES

CC(C)C(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC

Origin of Product

United States

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